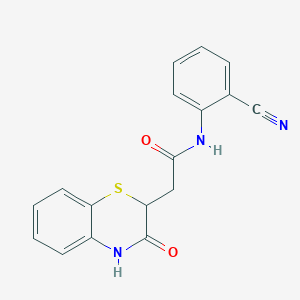

N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

説明

"N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide" is a benzothiazine derivative, a class of compounds known for diverse biological activities, including antifungal, analgesic, and anti-inflammatory properties . The benzothiazine core (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) is a critical pharmacophore, while the N-arylacetamide substituent modulates solubility, binding affinity, and metabolic stability. This article focuses on comparing the target compound with structurally related analogs to elucidate substituent effects on physicochemical and biological properties.

特性

IUPAC Name |

N-(2-cyanophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c18-10-11-5-1-2-6-12(11)19-16(21)9-15-17(22)20-13-7-3-4-8-14(13)23-15/h1-8,15H,9H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNSLUWASOYLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: This step involves the reaction of the benzothiazine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Addition of the Cyanophenyl Group: The final step involves the coupling of the acetamide derivative with a cyanophenyl compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

化学反応の分析

Types of Reactions

N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

類似化合物との比較

Key Structural Variations

The target compound features a 2-cyanophenyl group attached to the acetamide moiety. Structural analogs differ in substituent identity (e.g., halogens, alkoxy, trifluoromethyl) and position (ortho, meta, para) on the phenyl ring. Below is a comparative analysis of select derivatives:

Physicochemical Properties

- Melting Points: Analogs with polar substituents (e.g., CN, SO₂NH₂) exhibit higher melting points (~274–288°C) due to strong intermolecular hydrogen bonding .

- Solubility: The 2-cyano group may improve aqueous solubility compared to hydrophobic groups like CF₃, though this is context-dependent on crystal packing .

Antifungal Activity

- N-(4-Chlorophenyl)-... and N-(2-Ethoxyphenyl)-... derivatives showed IC₅₀ values of 12–25 µM against Candida albicans, attributed to inhibition of fungal lanosterol demethylase .

- 3D-QSAR Models indicate bulky para/meta substituents enhance activity, suggesting the target compound’s ortho-CN group may require optimization for antifungal applications .

Analgesic Activity

Structural Insights from Crystallography

- Crystal structures of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide reveal a twisted boat conformation of the benzothiazine ring and intermolecular N–H⋯O hydrogen bonding, critical for stability . The target compound’s ortho-CN group may disrupt such packing, altering bioavailability.

生物活性

N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound belonging to the benzothiazine derivatives class. Its unique structural features and functional groups suggest potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources, including recent studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-cyanophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide. Its molecular formula is , with a molecular weight of approximately 325.37 g/mol. The structure includes a benzothiazine core, an acetamide group, and a cyanophenyl substituent, which are key to its biological interactions.

The biological activity of N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or activation of cellular pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies indicate that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-cyanophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that it could inhibit cell proliferation effectively. The cytotoxicity was assessed using MTS assays, revealing IC50 values that indicate significant activity in 2D cultures compared to 3D models .

| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|

| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

| NCI-H358 | Not specified | Not specified |

This data suggests that while the compound is effective in traditional culture systems, its efficacy may vary in more complex environments that better mimic in vivo conditions.

Case Studies

- Antitumor Efficacy : A study focused on the antitumor effects of similar benzothiazine derivatives showed promising results in inhibiting tumor growth in animal models when administered at specific dosages .

- Antimicrobial Screening : Another research evaluated the antimicrobial properties of related compounds against fungal pathogens like Trichophyton rubrum and Malassezia furfur, indicating a broad spectrum of activity that could be harnessed for therapeutic applications .

Q & A

Q. Basic Research Focus

- Spectroscopic Methods :

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical mass) ().

- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic Research Focus

- Antimicrobial Screening : Use microdilution assays (MIC) against S. aureus and E. coli ().

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations ().

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential ().

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

How should researchers address discrepancies in reported biological activities across similar benzothiazine derivatives?

Q. Advanced Research Focus

- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation times) from studies like (antifungal) vs. (anticancer).

- Structural Correlations : Use X-ray crystallography () or DFT calculations () to link substituent effects (e.g., electron-withdrawing cyano groups) to activity variations.

- Dose-Response Reevaluation : Repeat assays with standardized protocols to rule out concentration-dependent effects .

What computational methods aid in understanding its pharmacophore and binding interactions?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, DNA topoisomerase) ().

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic regions (e.g., carbonyl and nitrile groups) ().

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

What strategies are effective for improving its pharmacokinetic properties?

Q. Advanced Research Focus

- Solubility Enhancement : Co-crystallization with cyclodextrins () or formulation as nanosuspensions.

- Metabolic Stability : Modify the cyanophenyl group to reduce CYP450-mediated oxidation (e.g., introduce methyl substituents) ().

- Permeability : LogP optimization via substituent variation (target LogP ~2–3 for blood-brain barrier penetration) .

How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?

Q. Advanced Research Focus

- Variation of Substituents : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the benzothiazine or cyanophenyl positions ().

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., fluorine enhances antimicrobial activity) ().

- 3D-QSAR : Develop CoMFA/CoMSIA models to predict activity cliffs .

What analytical techniques determine stability under various storage and physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) ().

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) ().

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months with periodic sampling .

How to resolve crystallization challenges for X-ray diffraction studies?

Q. Advanced Research Focus

- Solvent Screening : Use vapor diffusion with dichloromethane/hexane () or slow evaporation from DMSO/ethanol.

- Temperature Control : Crystallize at 173 K to minimize thermal motion ().

- Hydrogen Bond Analysis : Identify dimer-forming motifs (e.g., N–H⋯O bonds) to guide crystal packing () .

What in vivo models assess therapeutic potential and toxicity?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。